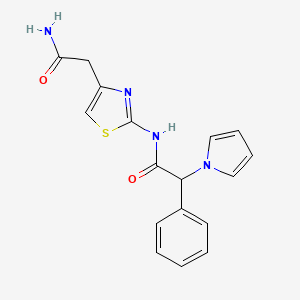

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-phenyl-2-pyrrol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c18-14(22)10-13-11-24-17(19-13)20-16(23)15(21-8-4-5-9-21)12-6-2-1-3-7-12/h1-9,11,15H,10H2,(H2,18,22)(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNWKRQNWYFPCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=NC(=CS2)CC(=O)N)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a condensation reaction involving a suitable aldehyde and an amine.

Formation of the Acetamide Group: This step involves the acylation of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and pyrrole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

Pharmaceuticals: The compound may exhibit biological activity, making it a candidate for drug development.

Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Thiazole Ring Substitutions

- Coumarin-Linked Derivatives: Compounds such as N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylamino)acetamide () replace the 2-amino-2-oxoethyl group with a coumarin moiety.

- Piperazine Derivatives : Compounds like 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide () incorporate piperazine rings, improving solubility via nitrogen lone pairs. The target compound’s pyrrole ring may offer similar solubility benefits but with distinct electronic effects due to aromaticity .

Acetamide Side Chain Variations

- Sulfamoyl vs. Pyrrole Groups: In , N-(4-(4-Chlorothiophen-2-yl)thiazol-2-yl)-2-(N-(4-phenyl-1H-pyrrol-2-yl)sulfamoyl)acetamide (9a) features a sulfamoyl linker, introducing strong hydrogen-bond donor/acceptor sites. The target compound’s 2-phenyl-2-(1H-pyrrol-1-yl)acetamide side chain replaces sulfamoyl with a pyrrole, reducing polarity but enhancing aromatic interactions .

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but analogs with polar groups (e.g., sulfamoyl in 9a: 135–137°C) generally exhibit lower melting points than aromatic-rich derivatives (e.g., coumarin derivative 5: 206–211°C) .

- Spectroscopic Data: The amino-oxoethyl group in the target compound would likely show distinct IR stretches (e.g., ~1670 cm⁻¹ for amide C=O) and NMR signals (δ ~6.5–8.5 ppm for pyrrole protons), comparable to sulfamoyl analogs in .

Biological Activity

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is part of a broader class of thiazole-containing molecules known for their diverse therapeutic applications, including antimicrobial, anticancer, and antioxidant properties.

The molecular formula of this compound is , with a molecular weight of approximately 437.5 g/mol. The compound features a thiazole ring, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The thiazole moiety allows for binding to enzymes or receptors, potentially inhibiting their activity and leading to therapeutic effects. For instance, it may interfere with pathways involved in cancer cell proliferation or microbial growth.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. In a study assessing various thiazole compounds, this compound demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's structure was found to enhance its interaction with cellular targets, leading to increased apoptosis in cancer cells.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. In vitro studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a potential lead for developing new antibiotics.

Antioxidant Activity

Antioxidant properties have been attributed to this compound as well. Thiazoles are known to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that this compound can effectively reduce oxidative damage in cellular models.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

-

Cytotoxicity Study : A comprehensive cytotoxicity assessment revealed that this compound significantly reduced cell viability in various cancer cell lines compared to untreated controls, highlighting its potential as an anticancer agent.

"The compound exhibited remarkable cytotoxic effects with IC50 values lower than those of standard chemotherapeutics."

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this thiazole derivative showed superior activity against resistant strains of bacteria, suggesting its potential utility in treating infections caused by multidrug-resistant organisms.

- Oxidative Stress Protection : Experimental models demonstrated that treatment with the compound resulted in decreased levels of reactive oxygen species (ROS), indicating its role as a protective agent against oxidative stress-induced cellular damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.